molecular formula C15H14F18 B12078845 Pentadecane, 1,1,1,2,2,3,3,4,4,12,12,13,13,14,14,15,15,15-octadecafluoro- CAS No. 1980053-09-5

Pentadecane, 1,1,1,2,2,3,3,4,4,12,12,13,13,14,14,15,15,15-octadecafluoro-

Cat. No.: B12078845
CAS No.: 1980053-09-5
M. Wt: 536.24 g/mol
InChI Key: QBHKITQYSXSPQX-UHFFFAOYSA-N
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Description

Pentadecane, 1,1,1,2,2,3,3,4,4,12,12,13,13,14,14,15,15,15-octadecafluoro- is a highly fluorinated derivative of pentadecane. This compound is characterized by the replacement of hydrogen atoms with fluorine atoms, resulting in a molecule with unique chemical and physical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Preparation Methods

The synthesis of Pentadecane, 1,1,1,2,2,3,3,4,4,12,12,13,13,14,14,15,15,15-octadecafluoro- typically involves a fluorination reaction. One common method is the direct fluorination of pentadecane using fluorine gas under high-temperature conditions. This process replaces hydrogen atoms with fluorine atoms, resulting in the desired fluorinated compound . Industrial production methods may involve more advanced techniques to ensure high yield and purity, such as using specialized reactors and controlled reaction environments.

Chemical Reactions Analysis

Due to the extensive fluorination, Pentadecane, 1,1,1,2,2,3,3,4,4,12,12,13,13,14,14,15,15,15-octadecafluoro- exhibits high chemical stability and resistance to many common chemical reactions. it can still undergo certain types of reactions under specific conditions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, although the presence of fluorine atoms makes it less reactive compared to non-fluorinated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur, but they require harsh conditions due to the stability imparted by the fluorine atoms.

    Reduction: Reduction reactions are less common due to the stability of the carbon-fluorine bonds.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and nucleophiles like sodium amide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentadecane, 1,1,1,2,2,3,3,4,4,12,12,13,13,14,14,15,15,15-octadecafluoro- has several applications in scientific research:

Mechanism of Action

The mechanism by which Pentadecane, 1,1,1,2,2,3,3,4,4,12,12,13,13,14,14,15,15,15-octadecafluoro- exerts its effects is primarily related to its chemical stability and resistance to reactions. The extensive fluorination creates strong carbon-fluorine bonds, which are less likely to participate in chemical reactions. This stability allows the compound to maintain its structure and function in various applications, such as providing a stable environment in drug delivery systems or acting as a reliable phase change material in cooling applications.

Comparison with Similar Compounds

Similar compounds to Pentadecane, 1,1,1,2,2,3,3,4,4,12,12,13,13,14,14,15,15,15-octadecafluoro- include other highly fluorinated hydrocarbons, such as:

    Perfluorooctane: A shorter-chain fluorinated hydrocarbon with similar stability and chemical resistance.

    Perfluorodecalin: A bicyclic fluorinated compound used in medical applications and as an oxygen carrier.

    Perfluorododecane: Another long-chain fluorinated hydrocarbon with applications in electronics and as a lubricant.

The uniqueness of Pentadecane, 1,1,1,2,2,3,3,4,4,12,12,13,13,14,14,15,15,15-octadecafluoro- lies in its specific chain length and degree of fluorination, which provide a balance of stability and physical properties suitable for specialized applications.

Properties

CAS No.

1980053-09-5

Molecular Formula

C15H14F18

Molecular Weight

536.24 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,12,12,13,13,14,14,15,15,15-octadecafluoropentadecane

InChI

InChI=1S/C15H14F18/c16-8(17,10(20,21)12(24,25)14(28,29)30)6-4-2-1-3-5-7-9(18,19)11(22,23)13(26,27)15(31,32)33/h1-7H2

InChI Key

QBHKITQYSXSPQX-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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